Cas no 140-53-4 (2-(4-chlorophenyl)acetonitrile)

2-(4-chlorophenyl)acetonitrile structure
140-53-4 structure
商品名:2-(4-chlorophenyl)acetonitrile
CAS番号:140-53-4
MF:C8H6NCl
メガワット:151.59294
MDL:MFCD00001918
CID:36437
PubChem ID:241582

2-(4-chlorophenyl)acetonitrile 化学的及び物理的性質

名前と識別子

    • 4-Chlorobenzyl cyanide
    • (4-CHLOROPHENYL)ACETONITRILE
    • CHLOROBENZYLCYANIDE-4
    • PCCN
    • P-CHLOROBENZYL CYANIDE
    • P-CHLOROPHENYLACETONITRILE
    • TIMTEC-BB SBB004060
    • (p-chlorophenyl)-acetonitril
    • 2-(4-Chlorophenyl)acetonitrile
    • 4-Chlor-benzyl-cyanid
    • 4-chloro-benzeneacetonitril
    • 4-Chlorobenzeneacetonitrile
    • 4-chloro-Benzeneacetonitrile
    • Acetonitrile, (p-chlorophenyl)-
    • Benzeneacetonitrile,4-chloro-
    • chlorobenzylcyanide
    • -Chlorophenylacetonitrile
    • 4-Chlorophenylacetonitrile
    • (p-Chlorophenyl)acetonitrile
    • 2-(4-chlorophenyl)acetonitril
    • 4-Cyanobenzylchloride
    • 4-Cyanochlorobenzyl
    • Benzeneacetonitrile (p-chlorophenyl)-acetonitril
    • PCNN
    • 4-Chlorobenzyl cyani
    • LABOTEST-BB LT00891700
    • AI3-05596
    • 4-chlorophenyl acetonitrile
    • 2-(4-chlorophenyl) acetonitrile
    • 4-chlorophenylacetonitriie
    • MFCD00001918
    • K2K7AKZ2Z7
    • 4-chlorophenyacetonitrile
    • AKOS000119502
    • HY-W017390
    • CHEBI:17346
    • Q27102330
    • PB48045
    • NSC 49108
    • Z57131037
    • 4-chlorophenyl-acetonitrile
    • P-CHLORO-.ALPHA.-CYANOTOLUENE
    • 4-Chlorobenzyl--d4 Cyanide
    • EN300-18340
    • InChI=1/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H
    • AC-4376
    • 4-chlorobenzene-acetonitrile
    • 2-(4-chlorophenyl)-acetonitrile
    • SCHEMBL38192
    • 4-09-00-01676 (Beilstein Handbook Reference)
    • PS-5408
    • A23320
    • p-chlorphenylacetonitrile
    • 4-Chlor-benzyl-cyanid [German]
    • NSC49108
    • D70879
    • UNII-K2K7AKZ2Z7
    • 140-53-4
    • p-chlorophenyl-acetonitrile
    • (4-Chlorophenyl)acetonitrile, 96%
    • 4-CHLOROBENZYL CYANIDE (4-CHLOROPHENYLACETONITRILE)
    • AM10673
    • NS00021641
    • CHLOROBENZYL CYANIDE, P-
    • 2-(4-chloro-phenyl)-acetonitrile
    • Tox21_303864
    • NCGC00357129-01
    • PYRIMETHAMINE IMPURITY C [EP IMPURITY]
    • P-CHLORBENZYLNITRILE
    • 4-chloro-benzylcyanide
    • p-Chloro phenyl acetonitrile
    • 4-CHLOROBENZYL NITRILE
    • BRN 0971171
    • DTXSID8051708
    • F0001-0482
    • NSC-49108
    • (4-chlorophenyl)-acetonitrile
    • FT-0618248
    • CAS-140-53-4
    • W-108204
    • ACETIC ACID,(4-CHLOROPHENYL),NITRILE
    • C03679
    • DTXCID8030263
    • Benzeneacetonitrile, 4-chloro-
    • 4-Chlorobenzylcyanide
    • CS-W018106
    • (p-Chlorophenyl)-acetonitrile
    • (4-Chlorophenyl)acetonitrile; Sibutramine Hydrochloride Monohydrate Imp. E (Pharmeuropa); Pyrimethamine Impurity C; Sibutramine Hydrochloride Monohydrate Impurity E; Sibutramine Impurity E
    • EINECS 205-418-9
    • CCRIS 9100
    • STK202113
    • pChlorophenylacetonitrile
    • Benzeneacetonitrile, 4chloro
    • 2(4Chlorophenyl)acetonitrile
    • (4Chlorophenyl)acetonitrile
    • 4Chlorbenzylcyanid
    • 4Chlorobenzeneacetonitrile
    • 4Chlorophenylacetonitrile
    • P-CHLORO-ALPHA-CYANOTOLUENE
    • pChlorobenzyl cyanide
    • PYRIMETHAMINE IMPURITY C (EP IMPURITY)
    • Acetonitrile, (pchlorophenyl)
    • DB-000223
    • 2-(4-chlorophenyl)acetonitrile
    • MDL: MFCD00001918
    • インチ: 1S/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2
    • InChIKey: IVYMIRMKXZAHRV-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=CC(=C1)Cl)CC#N
    • BRN: 971171

計算された属性

  • せいみつぶんしりょう: 151.018877g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.5
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 151.018877g/mol
  • 単一同位体質量: 151.018877g/mol
  • 水素結合トポロジー分子極性表面積: 23.8Ų
  • 重原子数: 10
  • 複雑さ: 139
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 無色〜淡黄色固体
  • 密度みつど: 1.19 g/mL at 20 °C(lit.)
  • ゆうかいてん: 25-28 °C (lit.)
  • ふってん: 267°C(lit.)
  • フラッシュポイント: 華氏温度:273.2°f
    摂氏度:134°c
  • 屈折率: 1.5415-1.5435
  • ようかいど: 0.3g/l
  • PSA: 23.79000
  • LogP: 2.40608
  • ようかいせい: アセトンとエタノールに可溶性である。
  • FEMA: 3073

2-(4-chlorophenyl)acetonitrile セキュリティ情報

  • 記号: GHS06
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H301,H311,H315,H319,H331,H335
  • 警告文: P261,P280,P301+P310,P305+P351+P338,P311
  • 危険物輸送番号:UN 2811 6.1/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 23/24/25-36/37/38
  • セキュリティの説明: S26-S36/37/39-S45-S28B
  • RTECS番号:AL8250000
  • 危険物標識: T
  • 包装カテゴリ:II
  • TSCA:Yes
  • ちょぞうじょうけん:Store at room temperature
  • 包装等級:II
  • リスク用語:R23/24/25; R36/37/38
  • 危険レベル:6.1
  • 包装グループ:II
  • 危険レベル:6.1
  • セキュリティ用語:6.1

2-(4-chlorophenyl)acetonitrile 税関データ

  • 税関コード:29269095
  • 税関データ:

    中国税関コード:

    2926901000

    概要:

    HS:2926901000。p−シアノベンゼン塩化物。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最低関税:4.0%。一般関税:11.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2926901000。2−(4−クロロフェニル)アセトニトリル。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇:4.0%。一般関税:11.0%

2-(4-chlorophenyl)acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
A2454612-2.5kg
(4-Chlorophenyl)acetonitrile
140-53-4 >98.0%(GC)
2.5kg
RMB 576.00 2025-02-21
Apollo Scientific
OR5364-5Kg
4-Chlorophenylacetonitrile
140-53-4 98+%
5kg
£53.00 2023-09-01
Life Chemicals
F0001-0482-1g
2-(4-chlorophenyl)acetonitrile
140-53-4 95%+
1g
$21.0 2023-11-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1021038-1kg
4-Chlorobenzyl cyanide
140-53-4 98%
1kg
¥337 2023-04-15
Apollo Scientific
OR5364-500g
4-Chlorophenylacetonitrile
140-53-4 98+%
500g
£15.00 2025-02-20
abcr
AB114907-5 kg
4-Chlorophenylacetonitrile; 98%
140-53-4
5kg
€228.70 2022-06-12
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010775-100g
2-(4-chlorophenyl)acetonitrile
140-53-4 98%
100g
¥45 2024-05-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
CS778-25g
2-(4-chlorophenyl)acetonitrile
140-53-4 98%
25g
¥61.0 2022-06-10
Life Chemicals
F0001-0482-0.5g
2-(4-chlorophenyl)acetonitrile
140-53-4 95%+
0.5g
$19.0 2023-11-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
C28006-100G
2-(4-chlorophenyl)acetonitrile
140-53-4
100g
¥454.57 2023-11-10

2-(4-chlorophenyl)acetonitrile 合成方法

2-(4-chlorophenyl)acetonitrile サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:140-53-4)4-Chlorobenzyl cyanide
注文番号:sfd7896
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:34
価格 ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:140-53-4)
注文番号:SDF146
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 27 November 2024 14:56
価格 ($):

2-(4-chlorophenyl)acetonitrile 関連文献

2-(4-chlorophenyl)acetonitrileに関する追加情報

2-(4-Chlorophenyl)acetonitrile: A Versatile Compound in Pharmaceutical and Chemical Research

2-(4-Chlorophenyl)acetonitrile, with the CAS No. 140-53-4, represents a significant molecule in the field of medicinal chemistry and synthetic organic chemistry. This compound, characterized by its 4-chlorophenyl group attached to an acetonitrile moiety, has garnered attention for its potential applications in drug discovery, material science, and biological activity studies. Recent advancements in analytical techniques and molecular modeling have further enhanced our understanding of its chemical properties, biological interactions, and synthetic pathways.

As a 2-(4-chlorophenyl)acetonitrile derivative, this compound exhibits unique structural features that make it a valuable scaffold for the development of new therapeutic agents. The 4-chlorophenyl substituent introduces electronic effects that can modulate the reactivity of the acetonitrile group, while the nitrile functionality provides a versatile platform for further functionalization. These characteristics have been explored in recent studies focusing on its potential as a pharmacophore for targeting specific biological pathways.

Recent research has highlighted the role of 2-(4-chlorophenyl)acetonitrile in the design of antimicrobial agents and anti-inflammatory compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this molecule exhibit significant inhibitory activity against multidrug-resistant bacterial strains. The 4-chlorophenyl group was found to enhance the compound's ability to disrupt bacterial cell membranes, making it a promising candidate for the development of novel antibiotics.

In the realm of synthetic organic chemistry, 2-(4-chlorophenyl)acetonitrile has been utilized as a key intermediate in the synthesis of various heterocyclic compounds. A 2022 paper in Organic Letters described its application in the preparation of indole-based derivatives through a Palladium-catalyzed cross-coupling reaction. The 4-chlorophenyl substituent was shown to facilitate the formation of carbon-carbon bonds, enabling the efficient synthesis of complex molecules with potential pharmaceutical applications.

The chemical stability and reactivity of 2-(4-chlorophenyl)acetonitrile have also been investigated in the context of green chemistry initiatives. A 2024 study in Green Chemistry explored the use of this compound as a sustainable building block for the production of biodegradable polymers. The 4-chlorophenyl group was found to improve the thermal stability of the resulting materials while maintaining their environmental compatibility.

One of the most intriguing applications of 2-(4-chlorophenyl)acetonitrile is its potential role in drug delivery systems. Researchers have demonstrated that this compound can be functionalized to create targeted drug carriers with enhanced solubility and bioavailability. A 2023 publication in Advanced Drug Delivery Reviews highlighted the use of 2-(4-chlorophenyl)acetonitrile derivatives in the development of nanoparticle-based delivery systems for cancer therapy.

From a computational chemistry perspective, the 2-(4-chlorophenyl)acetonitrile molecule has been extensively studied using quantum mechanical calculations to predict its electronic properties and reactivity. A 2022 study in Journal of Computational Chemistry used density functional theory (DFT) to analyze the 4-chlorophenyl group's effect on the molecule's electronic distribution, providing insights into its potential for photovoltaic applications.

Recent advances in mass spectrometry have also contributed to the characterization of 2-(4-chlorophenyl)acetonitrile and its derivatives. A 2024 paper in Analyst described the use of high-resolution mass spectrometry to determine the exact molecular formula of this compound, confirming its structural integrity and providing a foundation for further synthetic modifications.

The synthetic accessibility of 2-(4-chlorophenyl)acetonitrile has been a focus of recent studies, with researchers exploring efficient routes to its preparation. A 2023 publication in Synlett reported a one-pot synthesis method that combines 4-chlorophenyl derivatives with acetonitrile under mild conditions, significantly reducing the number of steps required for its production.

Looking ahead, the 2-(4-chlorophenyl)acetonitrile molecule is poised to play an increasingly important role in various scientific disciplines. Its unique chemical properties, combined with the growing sophistication of synthetic methods and analytical techniques, make it a promising candidate for the development of new materials, pharmaceuticals, and chemical technologies.

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